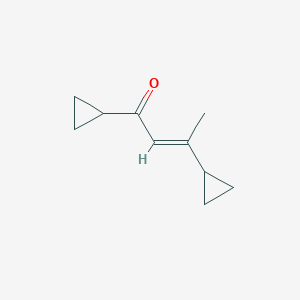

(E)-1,3-dicyclopropylbut-2-en-1-one

Description

(E)-1,3-Dicyclopropylbut-2-en-1-one is an α,β-unsaturated ketone featuring two cyclopropyl substituents at the 1- and 3-positions of the butenone backbone. Its conjugated enone system and strained cyclopropane rings contribute to unique reactivity, making it a candidate for studies in cycloadditions, photochemical reactions, and asymmetric catalysis.

Properties

IUPAC Name |

(E)-1,3-dicyclopropylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(8-2-3-8)6-10(11)9-4-5-9/h6,8-9H,2-5H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHBGDROTQQDIO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1CC1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1CC1)/C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-dicyclopropylbut-2-en-1-one typically involves the use of Grignard reagents. One common method starts with the reaction of cyclopropyl magnesium chloride with acetyl chloride to form the desired compound. The reaction is usually carried out in anhydrous ether under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (E)-1,3-dicyclopropylbut-2-en-1-one may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(E)-1,3-dicyclopropylbut-2-en-1-one: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: : Reduction reactions can convert the ketone group to an alcohol.

Substitution: : The compound can participate in substitution reactions, where one of the cyclopropyl groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: : Carboxylic acids, ketones, or aldehydes.

Reduction: : Alcohols.

Substitution: : Substituted cyclopropyl derivatives.

Scientific Research Applications

(E)-1,3-dicyclopropylbut-2-en-1-one: has several scientific research applications, including:

Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: : The compound can be used as a probe to study biological systems and enzyme interactions.

Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1,3-dicyclopropylbut-2-en-1-one exerts its effects depends on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct comparators for (E)-1,3-dicyclopropylbut-2-en-1-one. However, general comparisons can be inferred from analogous enones and cyclopropane-containing ketones:

Table 1: Hypothetical Structural and Reactivity Comparison

Key Differences:

Conjugation vs. Aromaticity: Unlike 1,3-dimethylbenzene isomers (purely aromatic) , (E)-1,3-dicyclopropylbut-2-en-1-one’s reactivity derives from its conjugated enone system.

Substituent Effects : The cyclopropyl groups in the target compound introduce steric hindrance and ring strain, contrasting with the planar, electron-deficient 4-chlorophenyl group in ’s compound.

Synthetic Utility : Cyclopropane rings in the target compound may enable strain-driven reactions (e.g., ring-opening polymerizations), absent in simpler aryl ketones .

Research Findings and Limitations

Biological Activity

(E)-1,3-Dicyclopropylbut-2-en-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

(E)-1,3-Dicyclopropylbut-2-en-1-one is characterized by the presence of two cyclopropyl groups attached to a butenone framework. The molecular formula is , and its structure can be represented as follows:

Synthesis Methods

The synthesis of (E)-1,3-dicyclopropylbut-2-en-1-one typically involves cyclopropanation reactions. Recent advancements in organic chemistry have introduced various methods for synthesizing cyclopropyl-containing compounds. For instance, Rh(III)-catalyzed reactions and radical/polar crossover processes have been explored for constructing substituted cyclopropanes efficiently .

Antimicrobial Activity

Research has indicated that (E)-1,3-dicyclopropylbut-2-en-1-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial effects, (E)-1,3-dicyclopropylbut-2-en-1-one has shown promise in anticancer research. Studies conducted on various cancer cell lines have revealed that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of (E)-1,3-dicyclopropylbut-2-en-1-one on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

The biological activity of (E)-1,3-dicyclopropylbut-2-en-1-one may be attributed to its ability to interact with cellular targets involved in signaling pathways. Computational studies suggest that the compound can bind effectively to specific receptors or enzymes, modulating their activity and leading to biological responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.